molecular formula C11H19FN2O B1491087 Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone CAS No. 2092039-26-2

Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone

Cat. No.: B1491087
CAS No.: 2092039-26-2
M. Wt: 214.28 g/mol
InChI Key: QTWSUPJMFGOHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone is a heterocyclic compound featuring an azetidine ring (a four-membered cyclic amine) linked via a methanone group to a substituted piperidine moiety. The piperidine ring is substituted at the 4-position with both a fluoromethyl and methyl group, introducing steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name

azetidin-3-yl-[4-(fluoromethyl)-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c1-11(8-12)2-4-14(5-3-11)10(15)9-6-13-7-9/h9,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWSUPJMFGOHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CNC2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine core linked to a piperidine moiety, which contributes to its pharmacological profile. The presence of the fluoromethyl group enhances lipophilicity and potentially alters receptor binding characteristics.

Research indicates that compounds similar to this compound may act as inhibitors of various protein kinases, which are critical in regulating cellular processes such as proliferation and apoptosis. Specifically, the compound has been studied for its inhibition of Janus Kinase 1 (JAK1), which plays a significant role in immune response and inflammation .

Antitumor Effects

Recent studies have demonstrated that this compound exhibits notable antitumor activity. For instance, in vitro experiments using breast cancer cell lines showed a significant reduction in cell viability when treated with the compound at concentrations around 10 µM. The compound was also evaluated in vivo using xenograft models, where it effectively inhibited tumor growth .

Immunomodulatory Effects

The compound's ability to modulate immune responses has been highlighted in studies focusing on autoimmune diseases. It has shown promise in treating conditions like graft-versus-host disease by influencing cytokine production and T-cell activation .

Study 1: Antitumor Activity in Breast Cancer

In a controlled study, MDA-MB-231 cells were treated with this compound. The results indicated a 55% reduction in cell viability after three days of treatment at a concentration of 10 µM (p < 0.01), showcasing its potential as an effective anticancer agent.

Study 2: Immune Response Modulation

A separate investigation assessed the effects of the compound on cytokine levels in animal models. Results indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines, suggesting its utility in managing autoimmune diseases .

Table 1: Biological Activity Summary

Activity Effect Concentration Model
Antitumor55% reduction in cell viability10 µMMDA-MB-231 (in vitro)
Immune modulationDecrease in pro-inflammatory cytokinesVariesAnimal model

Scientific Research Applications

Medicinal Chemistry

Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • Monoacylglycerol Lipase (MAGL) Inhibition : Research indicates that compounds based on the piperazinyl azetidine scaffold exhibit potent inhibition of MAGL, an enzyme implicated in various neurological disorders. The compound's design aims to improve brain uptake and selectivity for MAGL inhibition, making it a candidate for further development in neuropharmacology .

Imaging Agents

The compound's structural features make it suitable for use as a precursor in the synthesis of radiolabeled imaging agents. For instance:

  • Positron Emission Tomography (PET) : The development of reversible-binding PET ligands based on similar scaffolds has shown promise in imaging applications. These ligands can be modified to enhance their binding affinity and brain penetration, which is crucial for effective imaging of neurological conditions .

Case Study 1: Development of MAGL Inhibitors

A study focused on synthesizing new MAGL inhibitors derived from azetidine scaffolds demonstrated that modifications at the amide moieties significantly enhanced their inhibitory potency and selectivity. The synthesized compounds exhibited nanomolar affinity for MAGL, indicating their potential as therapeutic agents for treating pain and inflammation .

Case Study 2: Radiolabeling for Neuroimaging

Another research effort involved the radiolabeling of azetidine-based compounds with fluorine-18 for PET imaging. The study highlighted the successful synthesis of radiolabeled ligands with high radiochemical yields, paving the way for their use in clinical imaging studies aimed at understanding neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryDevelopment of MAGL inhibitorsPain management and treatment of inflammation
Imaging AgentsSynthesis of radiolabeled compounds for PET imagingEnhanced diagnosis of neurological disorders
Structural ModificationsImproving binding affinity and selectivity through chemical modificationsIncreased efficacy in therapeutic applications

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a broader class of azetidinyl-piperidinyl methanones. Key structural analogues include:

Compound Name Substituents on Piperidine Ring Molecular Weight Key Features Reference
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone 4-(fluoromethyl), 4-methyl ~241.3 g/mol* Dual substituents enhance steric bulk and introduce fluorine-mediated polarity.
Azetidin-3-yl(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)methanone 3-(2-fluoroethyl), 4-hydroxy 230.28 g/mol Hydroxyl group increases hydrophilicity; fluoroethyl adds conformational flexibility.
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone 4-methylpiperidine, 4-methylphenyl 245.3 g/mol Aromatic ring enhances π-π interactions; lacks azetidine and fluorine.
(Thiazol-2-yl)(4-(1-(3-methoxy-4-(pyrimidin-5-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)methanone Piperazine linker, thiazole, pyrimidine 487.15 g/mol Extended aromatic systems improve binding affinity to enzymes (e.g., monoacylglycerol lipase).

*Calculated based on molecular formula (C10H16FNO).

Key Observations :

  • Fluorine Substitution: The fluoromethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogues (e.g., 4-methylpiperidine derivatives).

Comparison of Yields :

  • Lower yields (23–32%) in analogues with bulky substituents (e.g., pyrimidine or thiazole) suggest steric challenges during synthesis.
Physicochemical Properties
  • Dipole Moments and Hyperpolarizability: (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone exhibits a dipole moment of 4.56 D and hyperpolarizability of 1.02 × 10<sup>−30</sup> esu, influenced by the aromatic ring. The target compound’s fluoromethyl group likely increases polarity but reduces hyperpolarizability due to electron-withdrawing effects.
  • LogP: Fluorinated derivatives (e.g., ) show lower LogP (~1.8) compared to non-fluorinated analogues (LogP ~2.5), enhancing solubility.

Preparation Methods

General Synthetic Strategy

The synthesis of azetidine derivatives like Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone typically follows these stages:

  • Construction of the azetidine core.
  • Functionalization of the piperidine ring with fluoromethyl and methyl groups.
  • Formation of the methanone linkage (amide bond) connecting the azetidine and piperidine units.

Amide Bond Formation (Methanone Linkage)

The final step involves coupling the azetidine amine with a carboxylic acid derivative of the fluoromethyl-substituted piperidine to form the methanone (amide) bond. This amidation is commonly performed using standard peptide coupling reagents or direct amidation methods under mild conditions to preserve sensitive functional groups.

In the synthesis of reversible MAGL inhibitors based on piperazinyl azetidine scaffolds, direct amidation of aryl carboxylic acids with free amine species yielded target compounds in 21-61% yields, demonstrating the efficiency of this approach.

Detailed Synthetic Route Example

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%)
1 Azetidine ring formation Amino derivative + epichlorohydrin/epibromohydrin Inert solvent (e.g., THF), base Azetidinol intermediate Not specified
2 Fluoromethylation Piperidine derivative Copper-mediated fluorination, [18F]Et4NF, DMA/nBuOH, 110°C, 20 min Fluoromethyl-substituted piperidine intermediate 53-57%
3 Amidation (methanone link) Azetidine amine + aryl carboxylic acid Direct amidation, coupling agents or heating This compound 21-61%

Research Findings and Optimization

  • Copper-mediated fluorination provides a robust method for introducing fluorine-18 with high radiochemical yield (~53-57%) and purity (>99%), essential for PET tracer synthesis.
  • Amidation yields vary between 21-61%, indicating the need for optimization depending on substituents and reaction conditions.
  • Molecular docking studies suggest that the amide linkage and fluoromethyl substitution contribute to favorable binding interactions with target enzymes, supporting the synthetic design.
  • Stability tests confirm that the fluorinated compounds maintain integrity under physiological conditions, which is critical for biological applications.

Summary Table of Preparation Methods

Preparation Aspect Methodology/Details References
Azetidine ring synthesis Reaction of amino derivatives with epichlorohydrin/epibromohydrin in inert solvents Patent US8207355B2
Fluoromethyl group addition Copper-mediated fluorination using boronate precursors and [18F]Et4NF in DMA/nBuOH at 110°C Research article
Amide bond formation Direct amidation of azetidine amine with aryl carboxylic acids under mild conditions Research article
Yield ranges Azetidine formation (not specified), fluorination (53-57%), amidation (21-61%)
Product stability High radiochemical purity and stability in ethanol-containing saline for up to 120 minutes Research article

This detailed overview synthesizes the current authoritative knowledge on the preparation of this compound, emphasizing synthetic strategies, reaction conditions, yields, and relevant research findings. The copper-mediated fluorination and direct amidation methods are key steps enabling efficient synthesis of this fluorinated azetidine-piperidine methanone compound with applications in medicinal chemistry and PET imaging.

Q & A

Q. What are the established synthetic routes for Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone, and how can reaction yields be optimized?

The compound is typically synthesized via a multi-step protocol involving coupling reactions between azetidine and fluoromethyl-substituted piperidine precursors. Key steps include:

  • Amino-ketone coupling : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIPEA (N,N-diisopropylethylamine) as coupling agents in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions .
  • Fluoromethylation : Introduction of the fluoromethyl group via nucleophilic substitution with KF or tetrabutylammonium fluoride (TBAF) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc or CHCl3/MeOH gradients) and recrystallization improve purity. Yield optimization requires strict temperature control (0–60°C), stoichiometric adjustments, and catalyst screening (e.g., Pd(PPh3)4 for cross-coupling) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks for azetidine (δ 3.5–4.5 ppm, multiplet), piperidine (δ 1.5–2.8 ppm, methyl and fluoromethyl groups), and methanone carbonyl (δ 165–175 ppm) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) confirm >95% purity; retention times vary by solvent system (e.g., 11.5–12.0 minutes in ) .
  • HRMS : Electrospray ionization (ESI) in positive mode validates molecular weight (e.g., [M + Na]+ adducts) with <2 ppm error .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (DMF, DCM) .
  • Waste disposal : Collect organic waste in halogen-approved containers; neutralize acidic/byproduct streams .

Advanced Research Questions

Q. How can conformational analysis of the piperidine and azetidine rings be performed to predict bioactive conformers?

  • X-ray crystallography : Resolve crystal structures to measure torsional angles and puckering parameters (e.g., Cremer-Pople coordinates for piperidine rings) .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare ground-state conformers with experimental data .
  • Dynamic NMR : Study ring-flipping kinetics in solution by variable-temperature 1H NMR .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Cross-assay validation : Compare IC50 values in enzyme inhibition (e.g., monoacylglycerol lipase) vs. cellular assays (e.g., cytotoxicity) to identify off-target effects .
  • Structural tweaks : Replace the fluoromethyl group with chloromethyl or hydroxymethyl to assess electronic vs. steric contributions .
  • Molecular docking : Map interactions with target proteins (e.g., CB1 receptors) using AutoDock Vina; validate with mutagenesis studies .

Q. How are advanced derivatives synthesized to improve metabolic stability or target selectivity?

  • Fluorine scanning : Introduce additional fluorine atoms at the piperidine 4-position to block CYP450-mediated oxidation .
  • Prodrug design : Esterify the methanone group with pivaloyloxymethyl (POM) to enhance oral bioavailability .
  • Click chemistry : Attach triazole-linked biomarkers (e.g., fluorescent tags) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Q. What methodologies quantify the compound’s interaction with lipid membranes or protein targets?

  • Surface plasmon resonance (SPR) : Immobilize recombinant proteins on CM5 chips; measure binding kinetics (ka/kd) in real-time .
  • Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Lipophilicity assays : Calculate logP values via shake-flask (octanol/water) or HPLC-derived hydrophobicity indices .

Methodological Best Practices

Q. How should researchers address discrepancies in NMR peak assignments?

  • 2D NMR : Use HSQC (heteronuclear single-quantum coherence) to correlate 1H-13C signals and resolve overlapping peaks .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., azetidine protons) .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

  • QSAR modeling : Utilize MOE or Schrödinger’s Phase to correlate substituent properties (Hammett σ, π) with bioactivity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(4-(fluoromethyl)-4-methylpiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.